Bienvenue dans la boutique en ligne BenchChem!

Ledipasvir

HCV NS5A inhibitor antiviral potency genotype 1a

Select Ledipasvir (CAS 1256388-51-8) as your reference NS5A inhibitor for HCV genotype 1a (EC50 0.031 nM) and 1b (EC50 0.004 nM) replicon assays. Unlike pangenotypic agents, its well-characterized picomolar potency and defined RAS vulnerability (Y93H/Q30E) make it the ideal positive control for GT1-focused screening. Also serves as a model BCS Class II compound for amorphous solid dispersion (ASD) development (copovidone system, ~5–7.5% drug loading limit) and a selective P-gp/BCRP inhibitor for DDI studies. Pharmacokinetic benchmark: 47 h half-life, >3 log10 IU/mL viral load reduction within 24 h.

Molecular Formula C49H54F2N8O6
Molecular Weight 889.0 g/mol
CAS No. 1256388-51-8
Cat. No. B612246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLedipasvir
CAS1256388-51-8
SynonymsGS5885;  GS-5885;  GS 5885;  Ledipasvir;  trade name: Harvoni.
Molecular FormulaC49H54F2N8O6
Molecular Weight889.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
InChIInChI=1S/C49H54F2N8O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63)/t29-,30+,38-,39-,40-,41-/m0/s1
InChIKeyVRTWBAAJJOHBQU-KMWAZVGDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ledipasvir CAS 1256388-51-8: Antiviral Potency and Procurement Specifications


Ledipasvir (CAS 1256388-51-8; GS-5885) is an inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), a viral phosphoprotein essential for HCV RNA replication and virion assembly [1]. It exhibits picomolar antiviral activity against HCV genotype 1a and 1b replicons, with 50% effective concentration (EC50) values of 0.031 nM and 0.004 nM, respectively, in cell culture [2]. Ledipasvir is a key component of the fixed-dose combination tablet Harvoni® (ledipasvir 90 mg/sofosbuvir 400 mg), approved by the FDA in 2014 for the treatment of chronic HCV genotype 1, 4, 5, or 6 infection [3]. As an orally bioavailable agent with a long pharmacokinetic half-life of approximately 47 hours in humans, ledipasvir enables once-daily dosing and achieves rapid viral load reductions exceeding 3 log10 IU/mL within 24 hours of the first dose in HCV-infected patients [4][5].

Ledipasvir and Sofosbuvir: Why In-Class NS5A Inhibitors Cannot Be Readily Substituted


Although multiple NS5A inhibitors have been approved for HCV treatment, their genotype coverage, resistance profiles, and drug-drug interaction potentials differ substantially, precluding simple generic substitution. A head-to-head comparison of seven clinically relevant NS5A inhibitors (daclatasvir, ledipasvir, ombitasvir, elbasvir, ruzasvir, velpatasvir, and pibrentasvir) in HCV recombinant cell culture systems revealed that ledipasvir demonstrates picomolar potency against genotype 1a (EC50 = 0.031 nM) and 1b (EC50 = 0.004 nM) but shows markedly reduced activity against genotypes 2a, 2b, 3a, and 6e, with EC50 values ranging from 16 to 530 nM [1]. In contrast, pangenotypic agents such as velpatasvir and pibrentasvir maintain uniform high activity across all genotypes 1–7 [1]. Furthermore, the specific resistance-associated substitution (RAS) landscape differs among NS5A inhibitors: ledipasvir is particularly vulnerable to Y93H and Q30E mutations, while pibrentasvir retains efficacy against most single RAS [2]. These genotype- and resistance-dependent variations in potency mean that selecting ledipasvir is a deliberate choice guided by the specific HCV genotype and the presence of baseline RAS in a patient population or experimental model. The quantitative evidence below details these differentiating characteristics.

Ledipasvir vs. Comparator NS5A Inhibitors: A Quantitative Evidence Guide for Scientific and Procurement Decisions


Potency Against Genotype 1a and 1b HCV Replicons: Ledipasvir vs. Other NS5A Inhibitors

Ledipasvir exhibits picomolar antiviral activity against genotype 1a and 1b HCV replicons, with EC50 values of 0.031 nM and 0.004 nM, respectively [1]. In a head-to-head comparison, daclatasvir showed EC50 values of 0.05 nM (GT1a) and 0.009 nM (GT1b), while ombitasvir demonstrated EC50 values of 0.014 nM (GT1a) and 0.005 nM (GT1b) [2]. Pibrentasvir, a pangenotypic NS5A inhibitor, displayed EC50 values of 0.0019 nM (GT1a) and 0.0023 nM (GT1b) [3].

HCV NS5A inhibitor antiviral potency genotype 1a genotype 1b EC50

Resistance Profile: Ledipasvir vs. Daclatasvir, Ombitasvir, and Pibrentasvir Against Key NS5A RAS

Ledipasvir susceptibility is significantly reduced by specific NS5A resistance-associated substitutions (RAS). The Y93H substitution confers high-level resistance to ledipasvir (fold-change in EC50 >1000), while the Q30R substitution in genotype 1a also leads to substantial resistance [1]. In contrast, pibrentasvir maintains picomolar activity against variants harboring Y93H or L31M, with fold-changes typically <10 [2]. Daclatasvir and ombitasvir are also affected by Y93H and L31M, but to varying degrees [3].

HCV resistance NS5A RAS Y93H L31M Q30R

Human Pharmacokinetics: Ledipasvir Half-Life Compared to Other NS5A Inhibitors

Ledipasvir exhibits a long terminal half-life of approximately 47 hours in humans, enabling once-daily oral dosing [1]. In comparison, daclatasvir has a half-life of 12–15 hours, elbasvir 24 hours, and velpatasvir 15 hours [2]. Pibrentasvir has a half-life of approximately 13 hours [3]. The extended half-life of ledipasvir contributes to sustained plasma concentrations above the EC50 for HCV throughout the 24-hour dosing interval, which is critical for maintaining viral suppression and minimizing the emergence of resistance.

pharmacokinetics half-life oral bioavailability once-daily dosing

Formulation and Solubility: Ledipasvir Amorphous Solid Dispersion vs. Crystalline Forms

Ledipasvir is practically insoluble in aqueous media (<0.1 mg/mL across pH 3.0–7.5), which limits its oral bioavailability when formulated as a crystalline powder [1]. To overcome this, the commercial product Harvoni® employs an amorphous solid dispersion (ASD) of ledipasvir with copovidone, which significantly enhances dissolution and oral absorption [2]. Studies show that ledipasvir-copovidone ASDs with drug loading ≤5% generate drug-rich colloids that improve release, whereas higher drug loadings lead to negligible release due to surface drug enrichment [2]. In contrast, novel crystalline solvates of ledipasvir (e.g., acetonitrile-MTBE ternary solvate) exhibit improved photostability and crystallinity but may not match the dissolution performance of the ASD formulation [3].

amorphous solid dispersion solubility bioavailability copovidone formulation

Drug-Drug Interaction Profile: Ledipasvir Inhibition of P-gp and BCRP

Ledipasvir is an inhibitor of the drug transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which can increase the intestinal absorption of coadministered substrates [1]. Unlike some other NS5A inhibitors, ledipasvir does not significantly inhibit or induce cytochrome P450 (CYP) enzymes [2]. In comparison, the 3D regimen (ombitasvir/paritaprevir/ritonavir) is associated with more complex CYP-mediated interactions [3]. Pibrentasvir also inhibits P-gp and BCRP but to a lesser extent [4].

drug-drug interaction P-gp BCRP transporter inhibition CYP450

Genotype Coverage: Ledipasvir vs. Pangenotypic NS5A Inhibitors

Ledipasvir is highly potent against HCV genotypes 1, 4, 5, and 6, but exhibits reduced activity against genotypes 2a, 2b, 3a, and 6e, with EC50 values ranging from 16 to 530 nM [1]. In contrast, velpatasvir and pibrentasvir demonstrate uniform picomolar to low nanomolar activity across all genotypes 1–7 [2]. Harvoni® is FDA-approved only for genotypes 1, 4, 5, and 6, whereas velpatasvir/sofosbuvir (Epclusa®) and glecaprevir/pibrentasvir (Mavyret®) are approved for all genotypes [3].

HCV genotype pangenotypic genotype 2 genotype 3 genotype 4 genotype 5 genotype 6

Ledipasvir Application Scenarios: Research, Formulation, and Procurement Use Cases


HCV Genotype 1 Replicon Assays and Antiviral Screening

Ledipasvir is an ideal reference compound for HCV genotype 1a and 1b replicon assays, given its well-characterized picomolar EC50 values (0.031 nM and 0.004 nM, respectively) [1]. Its robust activity against wild-type GT1 replicons makes it a reliable positive control for evaluating novel NS5A inhibitors or combination regimens targeting genotype 1. However, researchers should note that ledipasvir activity is compromised by Y93H and Q30E RAS, necessitating genotype and RAS confirmation prior to use [1].

Formulation Development of Amorphous Solid Dispersions for Poorly Soluble Drugs

Ledipasvir serves as a model compound for studying amorphous solid dispersion (ASD) formulations due to its extremely low aqueous solubility (<0.1 mg/mL) [2]. The ledipasvir-copovidone ASD system, with a drug loading limit of congruency between 5–7.5%, provides a well-documented case for investigating drug-polymer interactions, dissolution mechanisms, and colloidal phase generation [3]. Formulators can leverage this knowledge to optimize ASDs for other BCS Class II/IV compounds.

Drug-Drug Interaction Studies Involving P-gp and BCRP Transporters

Ledipipasvir is a clinically relevant inhibitor of P-gp and BCRP, making it a useful tool for in vitro and in vivo DDI studies [4]. Its lack of significant CYP inhibition simplifies the interpretation of transporter-mediated interactions. Researchers can employ ledipasvir to assess the impact of P-gp/BCRP inhibition on the pharmacokinetics of coadministered substrates such as digoxin, dabigatran, or statins [5].

Pharmacokinetic Modeling and Once-Daily Dosing Regimen Design

The long terminal half-life of ledipasvir (47 hours) and its rapid viral load reduction (>3 log10 within 24 hours) make it an attractive case study for pharmacokinetic/pharmacodynamic (PK/PD) modeling of direct-acting antivirals [6]. Its PK properties support once-daily dosing and provide a benchmark for comparing the PK profiles of newer NS5A inhibitors in preclinical and clinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ledipasvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.